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molecular formula C16H26O2 B8581597 Nonylphenol formaldehyde CAS No. 155575-92-1

Nonylphenol formaldehyde

Cat. No. B8581597
M. Wt: 250.38 g/mol
InChI Key: BXCCKEJWQJEUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04671883

Procedure details

800 Parts of nonylphenol, 98.2 part of paraformaldehyde and 10.9 parts of oxalic acid are charged into a reactor equipped for heating, stirring, reflux, distillation and vacuum. The reactor contents are heated under reflux to 100° C. and held for 4 hours until the refractive index of the vessel contents have reached a maximum. After this time the reactor is converted for distillation and the pressure in the reactor reduced to 100 torr over 1 hour. At the same time the temperature of the vessel contents is allowed to rise to 130° C. During this time about 58 parts of water are collected in the receiver. The vessel is then discharged to yield 851 parts of nonylphenol-formaldehyde resin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]1[CH:11]=[CH:12][C:13]([OH:16])=[CH:14][CH:15]=1.C=O.C(O)(=O)[C:20](O)=[O:21]>>[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1.[CH2:20]=[O:21] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCC=1C=CC(=CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped
TEMPERATURE
Type
TEMPERATURE
Details
for heating
TEMPERATURE
Type
TEMPERATURE
Details
reflux
DISTILLATION
Type
DISTILLATION
Details
distillation and vacuum
TEMPERATURE
Type
TEMPERATURE
Details
The reactor contents are heated
DISTILLATION
Type
DISTILLATION
Details
After this time the reactor is converted for distillation
WAIT
Type
WAIT
Details
the pressure in the reactor reduced to 100 torr over 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to rise to 130° C
CUSTOM
Type
CUSTOM
Details
During this time about 58 parts of water are collected in the receiver

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CCCCCCCCCC=1C=CC(=CC1)O.C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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